(S)-7-Benzyloxy Warfarin Quinidine Salt
Description
(S)-7-Benzyloxy Warfarin Quinidine Salt is a chiral compound derived from the anticoagulant warfarin. It consists of the (S)-enantiomer of 7-benzyloxy warfarin complexed with quinidine, a cinchona alkaloid known for its role in modulating cytochrome P450 (CYP) enzymes. This compound serves primarily as a synthetic intermediate in the production of (S)-7-Hydroxy Warfarin, a key metabolite of warfarin . The (S)-enantiomer is pharmacologically significant, as it exhibits greater anticoagulant potency compared to its (R)-counterpart . Its molecular formula is C₄₆H₄₆N₂O₇, with a molecular weight of 738.87 g/mol .
Properties
Molecular Formula |
C46H46N2O7 |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C26H22O5.C20H24N2O2/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18;1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h2-13,15,22,28H,14,16H2,1H3;3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t22-;13-,14?,19+,20-/m00/s1 |
InChI Key |
LPXJCYJFWUYNKS-GAPLCKDPSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Benzyloxy Warfarin Quinidine Salt involves the following steps:
Synthesis of (S)-Warfarin: (S)-Warfarin is synthesized through the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions.
Synthesis of Quinidine: Quinidine is extracted from the bark of the Cinchona tree and purified through crystallization.
Formation of the Salt: The (S)-Warfarin and Quinidine are combined in a suitable solvent, such as ethanol, and the mixture is stirred at room temperature to form the salt.
Industrial Production Methods
Industrial production of (S)-7-Benzyloxy Warfarin Quinidine Salt involves large-scale synthesis of the individual components followed by their combination under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of (S)-Warfarin and Quinidine are synthesized using optimized reaction conditions.
Purification: The compounds are purified through recrystallization and chromatography to ensure high purity.
Salt Formation: The purified compounds are combined in a solvent, and the resulting salt is isolated through filtration and drying.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Benzyloxy Warfarin Quinidine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Oxidized derivatives of (S)-Warfarin and Quinidine.
Reduction: Reduced forms of the parent compounds.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-7-Benzyloxy Warfarin Quinidine Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in anticoagulation and antiarrhythmic therapy.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-7-Benzyloxy Warfarin Quinidine Salt involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-7-Benzyloxy Warfarin Quinidine Salt
| Parameter | (S)-7-Benzyloxy Warfarin Quinidine Salt | (R)-7-Benzyloxy Warfarin Quinidine Salt |
|---|---|---|
| Molecular Formula | C₄₆H₄₆N₂O₇ | C₄₆H₄₆N₂O₇ |
| Molecular Weight | 738.87 g/mol | 738.87 g/mol |
| Pharmacological Potency | High (S-isomer is 7-fold more active) | Low |
| Role in Synthesis | Precursor to (S)-7-Hydroxy Warfarin | Chemical intermediate |
| Metabolic Impact | Influenced by quinidine’s CYP2C9 inhibition | Similar pathway, reduced activity |
The (S)-enantiomer’s superior potency aligns with warfarin’s stereoselective metabolism, where the (S)-form is preferentially metabolized by CYP2C9 .
Comparison with Warfarin Sodium
Warfarin sodium is the racemic drug used clinically, whereas (S)-7-Benzyloxy Warfarin Quinidine Salt is a non-therapeutic intermediate. The quinidine component may inhibit CYP2D6 and CYP3A4, altering warfarin’s metabolism in vitro .
Comparison with (S)-7-Hydroxy Warfarin
The quinidine salt facilitates the synthesis of (S)-7-Hydroxy Warfarin, which is critical for studying warfarin’s pharmacokinetics and drug-drug interactions .
Comparison with Other Anticoagulant Intermediates
Research Findings and Implications
- Metabolic Studies : Quinidine in the salt inhibits CYP2D6 and CYP3A4, which may paradoxically slow (S)-warfarin’s clearance in vitro despite its role as a CYP2C9 probe .
- Species Variability : (S)-7-Hydroxy Warfarin levels are 7-fold higher in humanized liver mice compared to controls, underscoring the compound’s utility in translational research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
